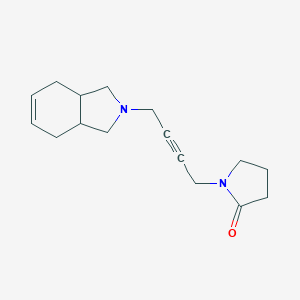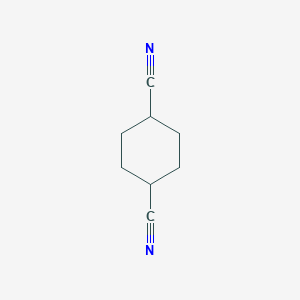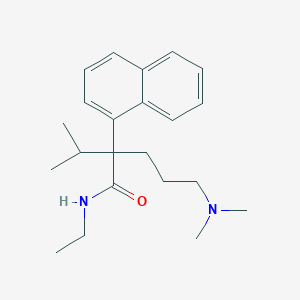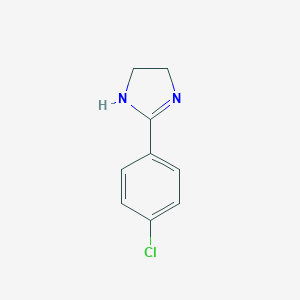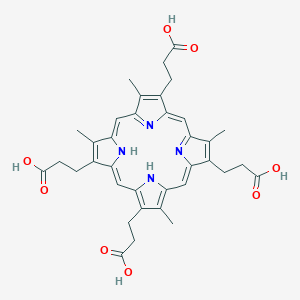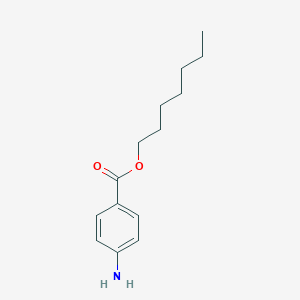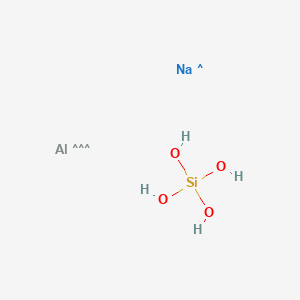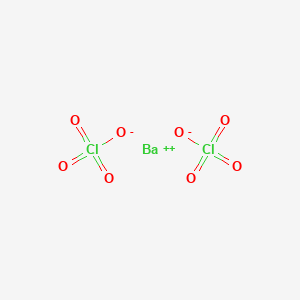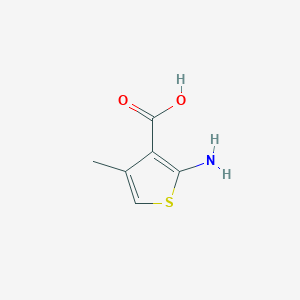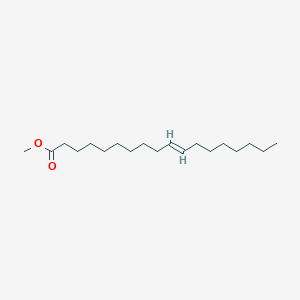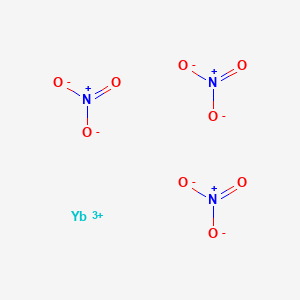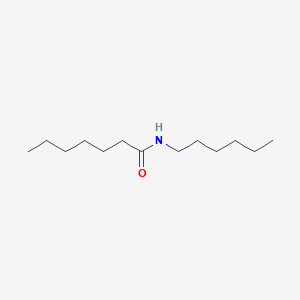![molecular formula C13H12O B080855 6-Methyl-[1,1'-biphenyl]-2-ol CAS No. 14845-77-3](/img/structure/B80855.png)
6-Methyl-[1,1'-biphenyl]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-[1,1'-biphenyl]-2-ol, also known as 6-MBOH, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of biphenyl, which is a common organic compound that is often used in the production of plastics and other materials. 6-MBOH has been shown to have unique properties that make it a promising candidate for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of 6-Methyl-[1,1'-biphenyl]-2-ol is not fully understood, but it is believed to involve the modulation of specific receptors in the body. This compound has been shown to interact with certain receptors in the brain, including the serotonin receptor and the dopamine receptor. It is believed that these interactions may be responsible for some of the physiological effects of 6-Methyl-[1,1'-biphenyl]-2-ol.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-Methyl-[1,1'-biphenyl]-2-ol has a number of biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as the potential to modulate pain perception. Additionally, 6-Methyl-[1,1'-biphenyl]-2-ol has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Methyl-[1,1'-biphenyl]-2-ol in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. Additionally, this compound has been shown to have unique properties that make it a promising candidate for use in a variety of research applications. However, one limitation of using 6-Methyl-[1,1'-biphenyl]-2-ol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for research involving 6-Methyl-[1,1'-biphenyl]-2-ol. One area of interest is the development of new materials that incorporate this compound. Additionally, further research is needed to fully understand the mechanism of action of 6-Methyl-[1,1'-biphenyl]-2-ol and its potential applications in pharmacology and biochemistry. Finally, there is a need for additional studies to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-Methyl-[1,1'-biphenyl]-2-ol can be achieved through a number of different methods, including the use of palladium-catalyzed coupling reactions. One common method involves the use of a palladium catalyst and a base to facilitate the coupling of a methyl group with a biphenyl derivative. This reaction typically takes place in a solvent such as toluene or dimethylformamide.
Applications De Recherche Scientifique
6-Methyl-[1,1'-biphenyl]-2-ol has been studied for its potential applications in a variety of scientific research areas, including materials science, biochemistry, and pharmacology. In materials science, this compound has been shown to have unique properties that make it a promising candidate for use in the development of new materials with specific properties. In biochemistry and pharmacology, 6-Methyl-[1,1'-biphenyl]-2-ol has been studied for its potential to interact with specific receptors in the body and modulate various physiological processes.
Propriétés
Numéro CAS |
14845-77-3 |
|---|---|
Nom du produit |
6-Methyl-[1,1'-biphenyl]-2-ol |
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3-methyl-2-phenylphenol |
InChI |
InChI=1S/C13H12O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9,14H,1H3 |
Clé InChI |
KLJBEZBPLIGZMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)O)C2=CC=CC=C2 |
SMILES canonique |
CC1=C(C(=CC=C1)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



